molecular formula C8H6Se B1597324 Benzo[b]selenophene CAS No. 272-30-0

Benzo[b]selenophene

Cat. No. B1597324
CAS RN: 272-30-0
M. Wt: 181.1 g/mol
InChI Key: BNRDGHFESOHOBF-UHFFFAOYSA-N
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Description

Benzo[b]selenophene is a heterocyclic compound with the chemical formula C8H6Se . It belongs to the class of aromatic selenophenes and is structurally related to benzene. The molecule is flat and aromatic, making it amenable to various chemical reactions . It is also known by other names such as selenanaphthene and selenonaphthene .


Synthesis Analysis

Several methods have been developed for the synthesis of substituted benzo[b]selenophenes. These include the preparation of 3-cyano-, 3-tetrazolyl-, and 3-acylamino derivatives of benzoselenophene. Additionally, a convenient method for the chlorination of benzoselenophene at the selenium atom using sulfuryl chloride yields 1,1-dichloroselenophenes .


Molecular Structure Analysis

The molecular structure of benzo[b]selenophene is flat and aromatic. It is regarded as a bioisostere of benzene, which means it can imitate the biological activities of benzene-containing analogues. The selenium atom in selenophene can form intermolecular interactions, improving the stacking order of active layer blend films in applications like organic solar cells .


Chemical Reactions Analysis

Being aromatic, benzo[b]selenophene undergoes electrophilic substitution reactions. Electrophiles tend to attack at the carbon positions next to the selenium atom. These reactions are slower than those of furan but faster than thiophene .

Scientific Research Applications

Synthesis and Chemical Properties

Biological Activities

  • Benzo[b]selenophenes have shown antioxidant activity in yeast cells, comparable or even higher than resveratrol or Trolox, suggesting potential as anti-fungal agents and antioxidants (Mániková, Sestakova, Rendeková, Vlasáková, Lukáčová, Paegle, Arsenyan, & Chovanec, 2018).
  • A series of 3-C, N, S, Se substituted benzo[b]selenophene derivatives demonstrated cytotoxic activity on various cell lines, highlighting a potential for cancer research (Arsenyan, Paegle, Belyakov, Shestakova, Jaschenko, Domracheva, & Popelis, 2011).

Material Science Applications

  • Benzo[b]selenophenes are investigated in material science, particularly in the context of optoelectronic applications. Novel conjugated polymers containing selenophene substituted benzo[b]selenophenes have been synthesized, showing potential in organic electronics due to significant photophysical properties (Bathula, Khadtare, Buruga, Kadam, Shrestha, & Noh, 2018).

Future Directions

Research on selenophenes and benzo[b]selenophenes continues to explore their potential in various applications, including organic solar cells, anti-fungal agents, and medicinal chemistry. Their unique properties make them promising candidates for future studies .

properties

IUPAC Name

1-benzoselenophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Se/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRDGHFESOHOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C[Se]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181664
Record name Benzo(b)selenophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]selenophene

CAS RN

272-30-0
Record name Benzo(b)selenophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)selenophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzoselenophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
369
Citations
NS Demina, NA Rasputin, RA Irgashev, AR Tameev… - ACS …, 2020 - ACS Publications
Two series of new N,S,Se-heteroacenes, namely, 6H-benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indoles and 12H-benzo[4″,5″]selenopheno[2″,3″:4′,5′]thieno[2′,3′…
Number of citations: 14 pubs.acs.org
T Sato, I Nakamura, M Terada - 2009 - Wiley Online Library
Alkyl ortho‐alkynylphenyl selenides 1 were efficiently converted into 2,3‐disubstituted benzo[b]selenophenes 2 in the presence of a catalytic amount of PtCl 2 . The reactions were …
T Kesharwani, SA Worlikar… - The Journal of organic …, 2006 - ACS Publications
2,3-Disubstituted benzo[b]selenophenes have been prepared by the electrophilic cyclization of various 1-(1-alkynyl)-2-(methylseleno)arenes by Br 2 , NBS, I 2 , ICl, PhSeCl, PhSeBr, …
Number of citations: 159 pubs.acs.org
M Elsherbini, WS Hamama… - Journal of Heterocyclic …, 2018 - Wiley Online Library
2‐(Chloroseleno)benzoyl chloride serves as a versatile building block for the synthesis of novel ebselen (2‐phenyl‐1,2‐benzisoselenazol‐3(2H)‐one) analogues and benzo[b]…
Number of citations: 16 onlinelibrary.wiley.com
AB Abdelwahab Mahmoud, G Kirsch… - Current Organic …, 2017 - ingentaconnect.com
Background: During the last decade, numerous research has indicated a promising perspective for selenophene and benzo[b]selenophene (BBS) as a promising scaffold for …
Number of citations: 20 www.ingentaconnect.com
A Krzyzanowski, M Saleeb, M Elofsson - Organic letters, 2018 - ACS Publications
A convenient synthetic strategy to obtain viniferifuran and (±)-dehydroampelopsin B analogues based on the heterocyclic cores of indole, benzo[b]thiophene, and benzo[b]selenophene …
Number of citations: 15 pubs.acs.org
M Matsumura, Y Sakata, A Iwase, M Kawahata… - Tetrahedron …, 2016 - Elsevier
Cu-catalyzed tandem cyclization of 2-(2-iodophenyl)imidazo[1,2-a]pyridines with selenium for the practical synthesis of the benzo[b]selenophene-fused imidazo[1,2-a]pyridines …
Number of citations: 20 www.sciencedirect.com
P Arsenyan, E Paegle, S Belyakov, I Shestakova… - European journal of …, 2011 - Elsevier
Synthesis, molecular structure and cytotoxic activity of a series of 3-C, N, S, Se substituted benzo[b]selenophene derivatives on human fibrosarcoma HT-1080, mouse hepatoma MG-22A…
Number of citations: 65 www.sciencedirect.com
L Brandsma, H Hommes, HD Verkruijsse… - Recueil des Travaux …, 1985 - Wiley Online Library
Phenylacetylene can be dimetallated in two ways. o‐K‐C 6 H 4 ‐C  C ‐ Li is formed by treating phenylacetylene at −70C with two equivalents of butyllithium and one equivalent of …
Number of citations: 56 onlinelibrary.wiley.com
J Nakayama, T Matsui, N Sato - Chemistry letters, 1995 - journal.csj.jp
Oxidation of Tetraarylselenophenes and Benzo[b]selenophene with m-Chloroperbenzoic Acid | Chemistry Letters Sign in | Register Cart CSJ Journals Menu Chem.Lett. BCSJ Subscription …
Number of citations: 18 www.journal.csj.jp

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